REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[B-](F)(F)(F)[CH:11]=[CH2:12].[K+].C(Cl)Cl>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(O)CC>[Cl:1][C:2]1[N:7]=[C:6]([CH:11]=[CH2:12])[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2,4.5.6.7|
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
[B-](C=C)(F)(F)F.[K+]
|
Name
|
TEA
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
five
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 105° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
The reaction mixture of five batches
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature with a water bath
|
Type
|
FILTRATION
|
Details
|
The solid was filtered out
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:20)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C=C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |